7-Fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Description
Historical Context and Evolution of Benzothiadiazine Chemistry
The history of benzothiadiazine chemistry is rooted in the early 20th century, with the first published compound featuring a benzothiadiazine skeleton, a 4-hydrazino derivative, appearing in 1917. mdpi.com However, significant and intensive research into this class of compounds began in the 1960s. mdpi.comsemanticscholar.orgresearchgate.net This surge in interest was largely propelled by the successful introduction of 1,2,4-benzothiadiazine 1,1-dioxide derivatives into the pharmaceutical market in the 1950s, most notably as diuretic and antihypertensive agents like chlorothiazide. mdpi.comresearchgate.net
The structural similarities between the 1,2,4-benzothiadiazine 1,1-dioxides and other therapeutically effective compounds, such as phthalazinones, further fueled research into related isomers like the 1,2,3-benzothiadiazine 1,1-dioxides. mdpi.comsemanticscholar.org Over the decades, the synthetic chemistry of benzothiadiazines has evolved significantly, with numerous methods being developed for their preparation. rsc.org Well-established routes often involve the reaction of 2-aminothiophenol (B119425) with various reagents, while modern approaches utilize diverse catalysts, including nanocatalysts and metal-based catalysts, to achieve efficient synthesis. rsc.org The continuous development of synthetic methodologies reflects the enduring importance of this scaffold in organic and medicinal chemistry. bohrium.com
Significance of the Benzothiadiazine 1,1-Dioxide Moiety in Heterocyclic Chemistry
The benzothiadiazine 1,1-dioxide moiety is a privileged scaffold in heterocyclic chemistry, largely due to the wide spectrum of biological activities exhibited by its derivatives. researchgate.net The fusion of a benzene (B151609) ring with a thiadiazine 1,1-dioxide ring creates a structure that is integral to many bioactive agents. rsc.orgresearchgate.net Heterocyclic compounds containing both sulfur and nitrogen atoms are a cornerstone of medicinal chemistry, and the benzothiadiazine framework is a prime example of such a pharmacologically important structure. nih.govmdpi.com
The significance of this moiety extends beyond its biological profile to its role as a versatile building block in synthetic organic chemistry. rsc.org Its structure allows for a wide range of functionalizations, enabling the creation of diverse chemical libraries for drug discovery. rsc.org Research has demonstrated that derivatives of the benzothiadiazine 1,1-dioxide scaffold possess activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. rsc.orgresearchgate.net For instance, certain derivatives are known to act as KATP channel activators and ionotropic glutamate (B1630785) receptor ligands. researchgate.netwikipedia.org This chemical versatility and broad biological applicability underscore the profound significance of the benzothiadiazine 1,1-dioxide moiety in the field of heterocyclic chemistry. nih.govmdpi.com
Overview of Research Trajectories for 7-Fluoro-4H-benzo[e]rsc.orgbohrium.comscilit.comthiadiazine 1,1-dioxide and Related Derivatives
Research into halogenated derivatives of the benzothiadiazine 1,1-dioxide scaffold, particularly fluorinated analogues, has opened new avenues for therapeutic applications. The introduction of a fluorine atom at the 7-position can significantly modulate the compound's physicochemical properties and biological activity.
One major research trajectory has focused on the development of these compounds as kinase inhibitors. A 2019 study detailed the synthesis and evaluation of a series of 2H-benzo[e] rsc.orgbohrium.comscilit.comthiadiazine 1,1-dioxide derivatives as potential inhibitors of phosphoinositide 3-kinase delta (PI3Kδ). nih.gov The synthesis began with 5-fluoro-2-nitrobenzene-1-sulfonyl chloride, which was converted to the key intermediate 2-amino-5-fluorobenzenesulfonamide (B167851). nih.gov This intermediate was then cyclized to form the 7-fluoro-3-methyl-2H-benzo[e] rsc.orgbohrium.comscilit.comthiadiazine 1,1-dioxide core, which was further elaborated to produce a range of target compounds for biological screening. nih.gov
Another significant area of investigation is the anticancer potential of these derivatives. Research into halogenated benzothiadiazines identified compounds with activity against complex II (CII) of the mitochondrial electron transport chain. nih.gov The parent compound, diazoxide, is a known CII inhibitor, and fluorination at the 7-position was explored to enhance this activity. nih.gov A study systematically synthesized and tested various 7-fluoro derivatives, revealing their potential as antineoplastic agents. nih.gov
The synthesis of these specific fluorinated heterocycles often employs modern synthetic techniques. For instance, microwave-assisted one-pot reactions have been developed for the rapid and convenient preparation of various 4H-1,2,4-benzothiadiazine 1,1-dioxides from 2-aminobenzenesulfonamides, a methodology applicable to the synthesis of fluorinated analogues. researchgate.net
Research Findings on 7-Fluoro Benzothiadiazine 1,1-Dioxide Derivatives
The following table summarizes key findings from studies on 7-fluoro-substituted benzothiadiazine 1,1-dioxide derivatives, highlighting their potential as anticancer agents by targeting Complex II (CII).
| Compound Structure (General) | Substitution (R) | % Inhibition of CII at 100 µM |
| -CH₃ | 43 ± 4 | |
| -CH₂CH₃ | 59 ± 1 | |
| -CH₂CH₂CH₃ | 69 ± 2 | |
| -CH(CH₃)₂ | 67 ± 6 | |
| -Cyclopropyl | 62 ± 2 | |
| Data sourced from Huwaimel et al. (2021). nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
7-fluoro-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O2S/c8-5-1-2-6-7(3-5)13(11,12)10-4-9-6/h1-4H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUYGZYFOLFKHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)S(=O)(=O)N=CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
General Synthetic Routes to the Benzothiadiazine 1,1-Dioxide Core
The synthesis of the benzothiadiazine 1,1-dioxide core is achieved through several strategic ring-forming reactions. These methods often begin with appropriately substituted benzene (B151609) derivatives, which are elaborated and cyclized to form the desired heterocyclic system. The introduction of specific functionalities, such as the fluorine atom at the 7-position, is typically accomplished by using a correspondingly substituted starting material, such as 5-fluoro-2-nitrobenzene-1-sulfonyl chloride nih.gov.
The formation of the benzo[e] rwth-aachen.deresearchgate.netmdpi.comthiadiazine ring system is predominantly achieved through intramolecular cyclization reactions, where the key C-N and S-N bonds are formed to close the six-membered ring.
While not a direct single-step cyclization, sulfonyl halides are critical starting materials for building the necessary precursors. For instance, 5-fluoro-2-nitrobenzene-1-sulfonyl chloride can be reacted with an amine to form a 2-nitrobenzenesulfonamide (B48108) nih.gov. This intermediate, after reduction of the nitro group to an amine, possesses the necessary functionalities for a subsequent ring-closing reaction. This multi-step sequence, originating from a sulfonyl halide, is a foundational route to the core structure.
2-Aminobenzenesulfonamides are versatile intermediates for the synthesis of the benzothiadiazine 1,1-dioxide core. One established method involves the reaction of a 2-aminobenzenesulfonamide (B1663422) with trimethyl orthoacetate to yield 3-methyl-2H-benzo[e] rwth-aachen.deresearchgate.netmdpi.comthiadiazine 1,1-dioxide derivatives nih.gov. Another approach utilizes a one-pot microwave-promoted reaction between 2-aminobenzenesulfonamides and various aldehydes to directly produce 3-aryl or 3-trifluoromethyl 4H-1,2,4-benzothiadiazine-1,1-dioxides researchgate.net.
A modern and efficient method for synthesizing 3-amino-substituted 1,2,4-benzothiadiazine 1,1-dioxides involves a palladium-catalyzed domino reaction. rwth-aachen.deresearchgate.net This process utilizes 2-azidosulfonamides and isocyanides as starting materials. With a commercially available catalyst like Pd(dba)₂, the reaction proceeds at room temperature, tolerating a wide variety of aliphatic, aromatic, and heterocyclic isocyanides to produce the desired heterocycles in high yields. rwth-aachen.deresearchgate.net This protocol is also capable of producing the related 4H-1,2,4-benzothiadiazine 1,1-dioxides. rwth-aachen.deresearchgate.net
| Starting Material (2-azidosulfonamide) | Isocyanide Partner | Catalyst | Product Type | Yield Range | Reference |
|---|---|---|---|---|---|
| Substituted 2-azidosulfonamides | Aliphatic, Aromatic, or Heterocyclic Isocyanides | Pd(dba)₂ (1.0-1.5 mol%) | 3-Amino-2H-1,2,4-benzothiadiazine 1,1-dioxides | High | rwth-aachen.deresearchgate.net |
| Substituted 2-azidosulfonamides | Various Isocyanides | Pd(dba)₂ | 4H-1,2,4-benzothiadiazine 1,1-dioxides | 42-93% | rwth-aachen.de |
Novel synthetic strategies employ photoinduced reactions for forming heterocyclic systems. Specifically, photoinduced intramolecular C-N coupling has been explored for the synthesis of complex fused azolo rwth-aachen.deresearchgate.netmdpi.combenzothiadiazines. conicet.gov.arresearchgate.net This method involves the cyclization of suitably prepared sulfonamide substrates via a Substitution Radical Nucleophilic Unimolecular (SRN1) mechanism, which proceeds under mild conditions using visible light. researchgate.netconicet.gov.arresearchgate.net
The synthesis of derivatives featuring a carbonyl group at the 3-position, such as 7-Fluoro-2H-benzo[e] rwth-aachen.deresearchgate.netmdpi.comthiadiazin-3(4H)-one 1,1-dioxide, can be achieved through specialized cyclization strategies. nih.gov
One method involves a solid-phase synthesis approach. This technique begins with the reduction of polymer-bound 2-nitrobenzenesulfonamides, followed by cyclization with carbonyldiimidazole to form the 1,2,4-benzothiadiazin-3-one 1,1-dioxide ring system. nih.gov
Another elegant approach is a tandem amidation/intramolecular aza-Wittig reaction. In this sequence, o-azidobenzenesulfonamides react with ethyl carbonochloridate. The resulting intermediate undergoes an intramolecular aza-Wittig reaction to form a 3-ethoxy-1,2,4-benzothiadiazine 1,1-dioxide, which is then hydrolyzed under acidic conditions to furnish the desired 2-substituted benzothiadiazine-3-one 1,1-dioxides in good yields. nih.gov
| Synthetic Method | Key Starting Material | Key Reagents | Final Product Core | Reference |
|---|---|---|---|---|
| Solid-Phase Synthesis | 2-Nitrobenzenesulfonamides (on resin) | 1. SnCl₂·2H₂O (reduction) 2. Carbonyldiimidazole (cyclization) | 1,2,4-Benzothiadiazin-3-one 1,1-dioxide | nih.gov |
| Aza-Wittig Reaction | o-Azidobenzenesulfonamides | 1. Ethyl carbonochloridate, PPh₃ 2. Acid-catalyzed hydrolysis | Benzothiadiazine-3-one 1,1-dioxide | nih.gov |
Conversion to 3-Thioxo Derivatives
The conversion of the carbonyl group at the 3-position of benzothiadiazine 1,1-dioxides to a thiocarbonyl group is a key chemical transformation. This is typically achieved using sulfuring agents, with Lawesson's reagent being a prominent example. For instance, in the synthesis of related bicyclic aryl derivatives, an amide intermediate is treated with Lawesson's reagent to yield the corresponding thioamide nih.gov. This methodology is broadly applicable to the 7-fluoro-4H-benzo[e] acs.orgnih.govchemicalbook.comthiadiazine 1,1-dioxide core, allowing for the synthesis of its 3-thioxo analogue. Another approach involves the reaction of 7-substituted-5-phenyl-1,3-dihydro-thieno[2,3-e] acs.orgchemicalbook.comdiazepin-2-one with Lawesson's reagent under microwave irradiation to afford the corresponding thione derivative, demonstrating the versatility of this reagent in heterocyclic chemistry dpkmr.edu.in.
Targeted Synthesis of 7-Fluoro-4H-benzo[e]acs.orgnih.govchemicalbook.comthiadiazine 1,1-dioxide and Specific Fluorinated Analogues
The targeted synthesis of 7-Fluoro-4H-benzo[e] acs.orgnih.govchemicalbook.comthiadiazine 1,1-dioxide hinges on the strategic construction of the heterocyclic ring from appropriately substituted precursors. The introduction of the fluorine atom at the desired position is accomplished early in the synthetic sequence.
Preparation of 5-Fluoro-2-nitrobenzenesulfonamide Precursors
The synthesis of the target compound typically begins with the preparation of a key intermediate, 5-fluoro-2-nitrobenzenesulfonamide. This precursor is readily prepared from 5-fluoro-2-nitrobenzene-1-sulfonyl chloride nih.gov. The synthesis of the sulfonyl chloride itself starts from 3-fluorobenzoic acid, which undergoes nitration.
A general procedure for the nitration involves dissolving 3-fluorobenzoic acid in concentrated sulfuric acid at 0 °C, followed by the dropwise addition of fuming nitric acid. The reaction mixture is then warmed to room temperature to yield 5-fluoro-2-nitrobenzoic acid chemicalbook.com. A patented process describes this nitration using a mixture of 100% sulfuric acid and 100% nitric acid at temperatures between -10 to +35 °C, which allows for the isolation of 5-fluoro-2-nitro-benzoic acid with very low levels of the 3-fluoro-2-nitro-benzoic acid isomer google.com.
The resulting 5-fluoro-2-nitrobenzoic acid can then be converted to the corresponding sulfonyl chloride. This sulfonyl chloride is subsequently reacted with an amine, such as 2,6-dimethylbenzenamine, in the presence of sodium acetate under reflux conditions to furnish the N-substituted 5-fluoro-2-nitrobenzenesulfonamide precursor nih.gov. An alternative pathway involves preparing sulfonamide 37 from 5-fluoro-2-nitro-phenylamine nih.gov.
Introduction of the Fluorine Moiety at the 7-Position
The fluorine atom at the 7-position of the final benzothiadiazine dioxide ring is introduced by utilizing a fluorinated starting material, namely 5-fluoro-2-nitrobenzene-1-sulfonyl chloride nih.gov. The synthesis proceeds by first preparing the N-substituted 2-nitro-5-fluorobenzenesulfonamide nih.gov.
The general synthetic route involves the following steps:
Reduction of the Nitro Group : The nitro group of the N-(substituted)-2-nitro-5-fluorobenzenesulfonamide is reduced to an amino group. This creates the 2-aminobenzenesulfonamide intermediate nih.gov.
Cyclization : The resulting 2-aminobenzenesulfonamide is then reacted with a suitable one-carbon synthon, such as trimethyl orthoacetate, to form the benzothiadiazine ring. This cyclization step yields the 7-fluoro-3-methyl-2H-benzo[e] acs.orgnih.govchemicalbook.comthiadiazine 1,1-dioxide derivative nih.gov.
This strategy ensures the precise placement of the fluorine atom at the 7-position of the heterocyclic core. While this method is effective, studies have shown that the introduction of a fluorine atom at this position does not always lead to an increase in the desired biological activity for certain applications, such as PI3Kδ inhibition nih.gov.
Advanced Synthetic Strategies and Catalysis
Modern synthetic organic chemistry offers several advanced strategies for the construction of complex heterocyclic systems like benzothiadiazine dioxides. These include transition-metal-catalyzed C-H functionalization and microwave-assisted synthesis, which can offer improved efficiency and access to a wider range of derivatives.
Rh(III)-Catalyzed C-H Functionalization
Rhodium-catalyzed C-H activation and functionalization represent a powerful tool for the synthesis of heterocyclic compounds. A rhodium-catalyzed C-H amidation/cyclization sequence has been developed to produce benzothiadiazine-1-oxides from sulfoximines and 1,4,2-dioxazol-5-ones acs.orgnih.gov. This reaction demonstrates high functional group tolerance and is particularly suitable for S-alkyl-S-aryl-substituted sulfoximines acs.org. This approach provides a direct method for constructing the benzothiadiazine core through the formation of C-N bonds via C-H activation. A similar cascade oxidative annulation reaction catalyzed by [Cp*RhCl2]2 has been used to synthesize highly functionalized benzo[de]chromene derivatives, highlighting the potential of Rh(III) catalysis in complex heterocycle synthesis through sequential C-H bond cleavage bohrium.comresearchgate.net.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has become a valuable technique for accelerating reaction rates and improving yields. A rapid and convenient one-pot methodology for preparing 3-aryl and 3-trifluoromethyl 4H-1,2,4-benzothiadiazine-1,1-dioxides has been developed using microwave promotion researchgate.net. This method involves the reaction of 2-aminobenzenesulfonamides with benzaldehydes, benzoic acids, or trifluoroacetic acid under microwave irradiation researchgate.net.
Table 1: Optimization of Microwave-Promoted Synthesis researchgate.net
| Entry | Reactant Ratio (1a:NaHSO3) | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | 1:1 | 8 | 30 |
| 2 | 1:1.5 | 8 | 43 |
| 3 | 1:2 | 8 | 65 |
This approach significantly reduces reaction times compared to conventional heating methods. The use of microwave irradiation has also been successfully applied to the synthesis of other heterocyclic systems, such as thiazolidin-4-one and oxadiazole derivatives, underscoring its broad utility in medicinal chemistry nih.govlatticescipub.comnih.gov.
Chemo- and Regioselectivity Considerations
The synthesis and chemical transformations of 7-Fluoro-4H-benzo[e] nih.govnih.govresearchgate.netthiadiazine 1,1-dioxide and its derivatives are governed by the interplay of electronic and steric factors, which dictate the chemo- and regioselectivity of various reactions. Key considerations include the directing effects of the fluorine substituent and the sulfonamide group on the benzoid ring, the relative reactivity of the nitrogen atoms within the thiadiazine ring, and the selectivity of reactions at peripheral functional groups.
Chemoselectivity in Side-Chain Functionalization
A notable example of chemoselectivity is observed in the bromination of the 3-methyl-substituted 7-fluoro-2H-benzo[e] nih.govnih.govresearchgate.netthiadiazine 1,1-dioxide. Research has shown that the reaction of this substrate with N-bromosuccinimide (NBS) can lead to either mono- or di-bromination of the methyl group, depending on the stoichiometry of the reagents. When one equivalent of NBS is used, the reaction proceeds with low chemoselectivity, yielding the dibrominated product as the major component. To selectively obtain the monobrominated derivative, it is necessary to control the reaction by using a substoichiometric amount of NBS (0.5 equivalents). This highlights the higher reactivity of the monobrominated intermediate towards further bromination compared to the starting material. nih.gov
| Reagent and Stoichiometry | Major Product | Minor Product | Reference |
|---|---|---|---|
| NBS (1.0 eq.) | 3-(Dibromomethyl)-7-fluoro-2H-benzo[e] nih.govnih.govresearchgate.netthiadiazine 1,1-dioxide | 3-(Bromomethyl)-7-fluoro-2H-benzo[e] nih.govnih.govresearchgate.netthiadiazine 1,1-dioxide | nih.gov |
| NBS (0.5 eq.) | 3-(Bromomethyl)-7-fluoro-2H-benzo[e] nih.govnih.govresearchgate.netthiadiazine 1,1-dioxide | Unreacted Starting Material, Dibrominated Product | nih.gov |
Regioselectivity of Electrophilic Aromatic Substitution
The regioselectivity of electrophilic aromatic substitution on the benzene ring of 7-Fluoro-4H-benzo[e] nih.govnih.govresearchgate.netthiadiazine 1,1-dioxide is influenced by the directing effects of both the fluorine atom and the sulfonamide moiety. The fluorine atom is a deactivating group but is ortho-, para-directing due to its ability to donate electron density through resonance. Conversely, the sulfonamide group is a strong electron-withdrawing group and is typically meta-directing.
In the case of the 7-fluoro-substituted scaffold, the positions C-6 and C-8 are ortho to the fluorine atom, while the C-5 and C-8 positions are meta to the sulfonamide group (considering the attachment points of the fused ring). The position C-5 is also para to the fluorine. Therefore, a complex interplay of these directing effects would be expected. While specific studies on the electrophilic aromatic substitution of 7-Fluoro-4H-benzo[e] nih.govnih.govresearchgate.netthiadiazine 1,1-dioxide are not extensively reported, predictions can be made based on general principles. The powerful deactivating nature of the sulfonamide group would likely render the ring less susceptible to electrophilic attack. However, should a reaction occur, the position of substitution would be determined by the balance between the ortho-, para-directing fluorine and the meta-directing sulfonamide.
Regioselectivity of N-Alkylation
The thiadiazine ring of 7-Fluoro-4H-benzo[e] nih.govnih.govresearchgate.netthiadiazine 1,1-dioxide contains two secondary amine nitrogen atoms at positions N-2 and N-4, both of which are potential sites for alkylation. The regioselectivity of N-alkylation is dependent on several factors, including the relative acidity of the N-H protons, the nature of the base used for deprotonation, the solvent, and the electrophile.
In related heterocyclic systems, such as pyrazolo[4,5-e] nih.govnih.govresearchgate.netthiadiazines, it has been demonstrated that the N-H proton adjacent to the sulfonyl group is more acidic. nih.gov Deprotonation with one equivalent of a strong base like sodium hydride tends to occur at this more acidic position, leading to subsequent alkylation at this site. To achieve alkylation at the less acidic nitrogen, a second equivalent of base is required to generate a dianion, with the subsequent alkylation occurring at the more nucleophilic nitrogen. nih.gov
Applying this principle to 7-Fluoro-4H-benzo[e] nih.govnih.govresearchgate.netthiadiazine 1,1-dioxide, the N-4 proton is expected to be more acidic due to the electron-withdrawing effect of the adjacent sulfonyl group. Therefore, mono-alkylation under basic conditions would be predicted to selectively occur at the N-4 position. The synthesis of 4-ethyl-7-fluoro-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide has been reported, supporting the feasibility of selective N-alkylation at the N-4 position. nih.gov
| Reaction Conditions | Predicted Major Product | Rationale | Supporting Evidence |
|---|---|---|---|
| 1 equivalent of base (e.g., NaH) followed by 1 equivalent of alkyl halide | N-4 Alkylated Product | Higher acidity of the N-4 proton due to the adjacent sulfonyl group. | Analogy to related heterocyclic systems nih.gov and reported synthesis of N-4 alkylated derivatives. nih.gov |
| 2 equivalents of base followed by 1 equivalent of alkyl halide | Mixture of N-2 and N-4 alkylated products, or potentially selective N-2 alkylation depending on relative nucleophilicity. | Formation of a dianion, with the relative nucleophilicity of the two nitrogen anions dictating the outcome. | Studies on related heterocyclic systems. nih.gov |
N-Alkylation and N-Acylation Reactions
N(2)-Alkylation
Alkylation at the N(2) position of the thiadiazine ring is a common strategy for introducing structural diversity. While literature specifically detailing N(2)-alkylation on the 7-fluoro parent compound is limited, studies on analogous fused thiadiazine systems provide insight into the regioselectivity of this reaction. For instance, in related pyrazolothiadiazine systems, N-alkylation can be selectively directed. nih.gov The hydrogen at the N(2) position is generally more acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl (SO₂) group, making it more susceptible to deprotonation and subsequent alkylation compared to the N(4) position. nih.gov This regioselectivity is typically achieved using a base like sodium hydride (NaH) followed by treatment with an alkyl halide. nih.gov In the synthesis of novel 2H-benzo[e] nih.govnih.govnih.govthiadiazine 1,1-dioxide derivatives, a key step involves the preparation of N-(2,6-dimethylphenyl)-2-nitro-5-fluorobenzenesulfonamide, which serves as a precursor to the 7-fluoro benzothiadiazine core, highlighting the modification at the sulfonamide nitrogen which corresponds to the N(2) position. nih.gov
N(2)-Acylation and Carbamoylation
N-acylation and N-carbamoylation are other important derivatization techniques. These reactions involve the introduction of an acyl group (R-C=O) or a carbamoyl group (R₂N-C=O) at the nitrogen atom, respectively. These modifications can significantly alter the electronic and steric properties of the molecule, potentially influencing its biological interactions. While specific examples of N(2)-acylation and carbamoylation on 7-fluoro-4H-benzo[e] nih.govnih.govnih.govthiadiazine 1,1-dioxide are not extensively detailed in the reviewed literature, the general principles of sulfonamide chemistry suggest that these reactions are feasible. For example, ring-opening of the 4H-1,2,4-thiadiazine ring system can lead to N-(sulfonylphenyl)acylamide derivatives, such as (2-cyanomethylsulfonyl-4-fluorophenyl) carbamic acid isopropyl ester, demonstrating the reactivity of the nitrogen atom in the core structure towards modifications that form carbamates. nih.gov
Substitutions at the 3-Position of the Thiadiazine Ring
The 3-position of the thiadiazine ring is a critical site for modification, and the introduction of various substituents at this position has been extensively explored to modulate the pharmacological profile of benzothiadiazine 1,1-dioxides.
Introduction of Alkylamino, Aralkylamino, and Arylamino Moieties
A wide range of amino moieties have been introduced at the 3-position to explore structure-activity relationships. Research has shown that incorporating a short alkylamino side chain, such as an isopropylamino group, is a key feature for certain biological activities. acs.org The synthesis of 3-alkylamino derivatives has been a focus, leading to potent and selective compounds. acs.orgamanote.com For instance, the compound 6-chloro-7-fluoro-3-isopropylamino-4H-1,2,4-benzothiadiazine 1,1-dioxide was identified as a highly potent and selective agent, underscoring the importance of both the 3-alkylamino group and the 7-fluoro substitution. acs.org
| Compound/Derivative | Moiety at 3-Position | Notes |
| BPDZ 259 | Isopropylamino | A potent and selective KATP channel opener, combined with 6-chloro and 7-fluoro substitutions. acs.org |
| General Series | Short alkylamino chains | Generally increases activity as inhibitors of insulin (B600854) secretion. acs.org |
| General Series | Aralkylamino/Arylamino | Explored for various biological targets. |
Modification with Cyclic and Acyclic Chains
Beyond simple amino groups, the 3-position has been modified with more complex cyclic and acyclic chains to enhance potency and selectivity. Studies on modified 4H-1,2,4-benzothiadiazine-1,1-dioxides revealed that compounds with cycloalkyl and (cycloalkyl)methyl side chains at the 3-position showed higher affinity towards certain biological targets. nih.gov Derivatives with bulky, nonpolar residues like an (1-adamantyl)methyl group at this position have demonstrated remarkable selectivity for specific receptor subtypes. nih.gov
In a different synthetic approach, the 3-methyl group of a 2H-benzo[e] nih.govnih.govnih.govthiadiazine 1,1-dioxide derivative was brominated and subsequently underwent nucleophilic substitution. nih.gov This intermediate was then used in Suzuki coupling reactions to attach various arylboronic acids, effectively introducing complex acyclic and cyclic structures at the 3-position via a methyl linker. nih.gov
Substitutions at the Benzene Ring: Focus on 7-Fluoro and Other Halogenated Analogues
Substitution on the benzene portion of the benzothiadiazine ring system, particularly with halogens, plays a crucial role in determining the molecule's activity and selectivity. The 7-position is a common site for such modifications.
The introduction of a fluorine atom at the 7-position is a key structural feature of the title compound. In the development of KATP channel openers, the combination of a 7-fluoro substituent with a 6-chloro substituent and a 3-isopropylamino group resulted in one of the most potent and selective pancreatic potassium channel openers described. acs.org This highlights the synergistic effect of substitutions at multiple positions on the scaffold.
However, the effect of the 7-fluoro substitution is context-dependent. In a study aimed at developing PI3Kδ inhibitors, the introduction of a fluorine atom at the 7-position of the 2H-benzo[e] nih.govnih.govnih.govthiadiazine 1,1-dioxide core was generally found to be unfavorable for inhibitory activity, with some fluorinated compounds showing a nearly two-fold decrease in potency compared to their non-fluorinated counterparts. nih.govnih.gov
The table below compares derivatives with different halogen substitutions on the benzene ring.
| Position 6 | Position 7 | Moiety at 3-Position | Research Focus/Finding |
| Chloro | Fluoro | Isopropylamino | Generated a potent and selective inhibitor of insulin release (BPDZ 259). acs.org |
| - | Fluoro | Various aryl moieties (via methyl linker) | Generally not favored for PI3Kδ inhibitory activity. nih.gov |
| - | Chloro | Methyl | A well-known KATP channel opener (Diazoxide). nih.gov |
| - | Chloro | Isopropylamino | Potent KATP channel opener (BPDZ 73). nih.gov |
An in-depth examination of the chemical compound 7-Fluoro-4H-benzo[e] researchgate.netresearchgate.netresearchgate.netthiadiazine 1,1-dioxide reveals a scaffold amenable to a wide array of structural modifications. These derivatization strategies are crucial for modulating its physicochemical properties and biological activities. This article focuses exclusively on the chemical strategies employed for its modification, including halogenation, the incorporation of various moieties, and the stereochemical implications of these alterations.
Structural Modifications and Derivatization Strategies
Chiral Derivatives as Organocatalysts
The development of chiral organocatalysts from readily available scaffolds is a significant area of research in asymmetric synthesis. The inherent structural features of the 4H-benzo[e] mdpi.comrhhz.netbeilstein-journals.orgthiadiazine 1,1-dioxide core, including its rigid bicyclic system and the presence of nitrogen atoms that can be functionalized, make it an intriguing candidate for the design of new catalysts.
Modification of the exocyclic amino group at the 3-position with chiral auxiliaries can introduce the necessary stereochemical environment to induce enantioselectivity in chemical transformations. Furthermore, substituents on the aromatic ring, such as the 7-fluoro group, can modulate the electronic properties and solubility of the potential catalyst, which may influence its catalytic activity and selectivity.
However, a review of current scientific literature does not yield specific examples or detailed research findings on the application of chiral derivatives of 7-Fluoro-4H-benzo[e] mdpi.comrhhz.netbeilstein-journals.orgthiadiazine 1,1-dioxide in organocatalysis. There are no published studies detailing their synthesis and subsequent use in asymmetric reactions, and consequently, no data on their performance, such as enantiomeric excess or reaction yields, can be provided.
Therefore, the following data table, which would typically present research findings in this area, remains unpopulated.
Interactive Data Table: Chiral Derivatives of 7-Fluoro-4H-benzo[e] mdpi.comrhhz.netbeilstein-journals.orgthiadiazine 1,1-dioxide in Organocatalysis
| Catalyst Structure | Target Reaction | Substrate | Product | Yield (%) | Enantiomeric Excess (%) | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A | N/A | N/A |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A | N/A | N/A |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A | N/A | N/A |
Future research in the field of organocatalysis may explore the potential of this and other substituted benzothiadiazine dioxides as chiral catalysts, at which point empirical data could be generated and reported.
Structure Activity Relationships Sar in Biological Systems
Influence of Substituents on Biological Activity Profiles
The biological effects of 7-Fluoro-4H-benzo[e] nih.govacs.orgnih.govthiadiazine 1,1-dioxide derivatives are profoundly influenced by the chemical nature and position of various substituents on the molecule. Research has systematically explored these relationships to optimize potency and selectivity for specific biological targets.
Effect of Halogenation at the 7-Position
The presence and type of halogen at the 7-position of the benzothiadiazine ring are critical determinants of biological activity. The introduction of a fluorine atom at this position has been shown to generate potent and selective modulators of pancreatic KATP channels. acs.org In studies comparing various halogen substitutions, a fluorine atom at the 7-position, particularly when combined with a chlorine atom at the 6-position, results in compounds that are powerful inhibitors of insulin (B600854) release. acs.org This enhanced activity underscores the importance of the electronic properties and size of the substituent at this location. Halogen substitution in general at the 6- or 7-position is a prerequisite for certain biological activities, which are absent in the corresponding non-halogenated derivatives. nih.gov
Role of the 3-Position Substituent (e.g., Alkylamino Groups)
The substituent at the 3-position plays a crucial role in the molecule's ability to interact with its biological targets. A series of studies has demonstrated that an alkylamino side chain at this position is highly favorable for activity at KATP channels. acs.org The potency and efficacy of these compounds are dictated by the nature of this group.
A comparative study of isosteric replacements for the NH group in 3-alkylamino derivatives revealed a distinct rank order of potency for inhibiting insulin release from pancreatic β-cells: 3-isopropylamino > 3-isobutyl > 3-isopropoxy > 3-isopropylsulfanyl > 3-isopropylsulfinyl. nih.gov This finding highlights the critical role of the amino (NH) group, which is believed to establish a strong hydrogen bond with the target receptor, essential for optimal activity. nih.gov Compounds featuring bulky, nonpolar residues at the 3-position have also been noted for their remarkable selectivity for certain subtypes of KATP channels. nih.gov
Impact of Methyl Substitution at the 3-Position
While larger alkylamino groups have been a major focus of SAR studies for KATP channel modulation, the effect of a smaller methyl group at the 3-position is also significant. The archetypal KATP channel opener, Diazoxide, features a 7-chloro and a 3-methyl substitution. This indicates that a methyl group at this position is sufficient to confer activity. In the context of the 7-fluoro scaffold, a 7-fluoro-3-methyl derivative has been synthesized and investigated, although much of this research has been directed towards its potential as an anticancer agent rather than a KATP channel modulator. nih.gov The direct comparison of a 3-methyl versus a 3-alkylamino substituent on the 7-fluoro backbone specifically for KATP channel activity is less documented, but the established activity of Diazoxide provides a strong rationale for the importance of substitution at this position.
SAR Studies for Specific Biological Targets
The principles of SAR are most powerfully applied when optimizing a compound for a specific biological target. For derivatives of 7-Fluoro-4H-benzo[e] nih.govacs.orgnih.govthiadiazine 1,1-dioxide, a primary target of investigation has been the ATP-sensitive potassium (KATP) channel.
KATP Channel Modulators
Derivatives of 7-Fluoro-4H-benzo[e] nih.govacs.orgnih.govthiadiazine 1,1-dioxide have emerged as potent openers of KATP channels, particularly those in pancreatic β-cells. The opening of these channels leads to hyperpolarization of the cell membrane and inhibition of glucose-stimulated insulin secretion. Consequently, the inhibitory effect on insulin release is a reliable indicator of a compound's KATP channel opening activity.
SAR studies on a series of 6,7-disubstituted 3-isopropylamino-4H-1,2,4-benzothiadiazine 1,1-dioxides have provided clear insights into the structural requirements for this activity. The introduction of a fluorine atom at the 7-position was found to significantly enhance the inhibitory activity on insulin secretion. acs.org For instance, the compound 6-chloro-7-fluoro-3-isopropylamino-4H-1,2,4-benzothiadiazine 1,1-dioxide was identified as one of the most potent and selective pancreatic potassium channel openers described. acs.org Radioisotopic and fluorimetric experiments confirmed that this potent inhibition of insulin release was indeed due to the activation of KATP channels. acs.org
The data below illustrates the impact of substitutions at the 6- and 7-positions on the ability of these compounds to inhibit insulin release, a functional measure of their KATP channel opening potency.
Table 1: Effect of 6- and 7-Position Substituents on the Inhibition of Insulin Release by 3-Isopropylamino-4H-1,2,4-benzothiadiazine 1,1-Dioxides
| Compound | Substituent at 6-Position | Substituent at 7-Position | Inhibition of Insulin Release (%) at 10 µM |
|---|---|---|---|
| 1 | H | Cl | 48.7 ± 5.5 |
| 2 | H | F | 51.2 ± 6.1 |
| 3 | Cl | F | 80.1 ± 1.9 |
| 4 | Cl | Cl | 54.3 ± 4.2 |
| 5 | Br | Br | 56.4 ± 3.8 |
Data sourced from a study on rat pancreatic islets. acs.org
These findings clearly demonstrate that while a single halogen at the 7-position confers significant activity, the combination of a chloro group at the 6-position and a fluoro group at the 7-position results in a synergistic enhancement of potency as a pancreatic KATP channel opener.
AMPA Receptor Positive Allosteric Modulators (AMPA-PAMs)
Benzothiadiazine 1,1-dioxides have been extensively investigated as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission in the central nervous system. jpp.krakow.pl These modulators, known as AMPA-PAMs, bind to a site on the receptor distinct from the glutamate (B1630785) binding site, stabilizing the open-channel conformation and enhancing ion flux. jpp.krakow.placs.org This action potentiates synaptic responses and is of interest for treating cognitive disorders.
Crystallographic studies have shown that benzothiadiazine derivatives bind at the interface of the ligand-binding domains of two AMPA receptor subunits, stabilizing the dimer and inhibiting desensitization. nih.gov The introduction of an aryl group at the 5-position of the benzothiadiazine core has been a fruitful strategy for enhancing potency. Research has demonstrated that 5-heteroaryl substituents, such as 3-furanyl and 3-thiophenyl groups, can dramatically increase the modulatory activity compared to earlier compounds like IDRA21. nih.gov This enhanced activity is attributed to additional hydrogen bond interactions between the heteroatom of the substituent and residues like Ser497 within a hydrophilic pocket of the receptor's binding site. nih.gov The higher electronegativity of an oxygen atom (in a furanyl ring) compared to a sulfur atom (in a thiophenyl ring) can lead to a stronger hydrogen bond and greater activity. nih.gov
| Compound | Substituent at 5-Position | Concentration (µM) | Potentiation of Kainate-Evoked Current (%) |
|---|---|---|---|
| Compound 5 | Phenyl | 10 | 80 ± 16 |
| Compound 9 | 3-Furanyl | 10 | 358 ± 80 |
| Compound 10 | 3-Thiophenyl | 10 | 214 ± 41 |
Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibitors
More recently, the 2H-benzo[e] nih.govacs.orgjpp.krakow.plthiadiazine 1,1-dioxide scaffold has been identified as a promising core for the development of selective inhibitors of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). nih.govnih.gov PI3Kδ is a key enzyme in immune cell signaling, making it an attractive target for treating certain cancers and inflammatory diseases. In this context, the benzothiadiazine 1,1-dioxide core acts as a replacement for a quinazolinone core found in earlier inhibitors. nih.gov
The substitution of a fluorine atom at the 7-position of the 2H-benzo[e] nih.govacs.orgjpp.krakow.plthiadiazine 1,1-dioxide core has a notable, and generally unfavorable, impact on PI3Kδ inhibitory activity. nih.gov Studies comparing analogous compounds with and without the 7-fluoro substituent showed that its introduction typically led to a decrease in potency. nih.gov For example, while compounds with a 5-indolyl or 3,4-dimethoxyphenyl moiety showed potent PI3Kδ inhibition (IC50 values of 217 to 266 nM), the addition of a 7-fluoro group to these structures generally diminished their activity. nih.gov An exception was observed when a 3-fluoro-4-methoxyphenyl moiety was present at the affinity pocket, which resulted in a slight increase in potency for the 7-fluorinated analogue. nih.gov This indicates a complex interplay between substituents on the core scaffold and those designed to interact with the affinity pocket of the enzyme. Despite the reduced potency, the benzothiadiazine derivatives maintained high selectivity for the PI3Kδ isoform over other PI3K isoforms (α, β, and γ). nih.govnih.gov
Selectivity Over Other PI3K Isoforms
Structure-activity relationship (SAR) studies reveal key insights into this selectivity. The introduction of a 5-indolyl or a 3,4-dimethoxyphenyl group at the affinity pocket of the enzyme resulted in the most potent analogs. For instance, the indole (B1671886) derivative 15a was found to be over 140-fold selective for PI3Kδ compared to PI3Kα, PI3Kβ, and PI3Kγ. Similarly, the 3,4-dimethoxyphenyl analog 15b exhibited more than 21-fold selectivity over PI3Kγ. This is a notable finding, as the equivalent quinazolinone-based compound with the same moiety acts as a dual PI3Kδ/γ inhibitor. The replacement of the carbonyl group in the quinazolinone core with a sulfonyl group in the benzothiadiazine 1,1-dioxide scaffold is credited with this shift towards higher PI3Kδ selectivity.
Conversely, the introduction of a fluorine atom at the 7-position of the 2H-benzo[e] nih.govnih.govrsc.orgthiadiazine 1,1-dioxide core was generally found to be unfavorable for PI3Kδ inhibitory activity. However, a slight increase in potency was observed in a derivative featuring a 3-fluoro-4-methoxyphenyl moiety at the affinity pocket. Molecular docking studies suggest that these inhibitors bind in a specific pocket created by the movement of Trp760 and Met752 residues, with the benzothiadiazine 1,1-dioxide moiety positioned between them.
| Compound | R Group (Affinity Pocket) | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) |
|---|---|---|---|---|---|
| 15a | 5-Indolyl | 217 | >30,000 | >30,000 | >30,000 |
| 15b | 3,4-Dimethoxyphenyl | 266 | >30,000 | 15,900 | 5,700 |
Mitochondrial Respiratory Complex II (CII) Inhibitors
The benzothiadiazine scaffold has been identified as a source of inhibitors for mitochondrial respiratory complex II (CII), also known as succinate (B1194679) dehydrogenase (SDH). This enzyme is a crucial component of both the electron transport chain and the tricarboxylic acid (TCA) cycle. The well-known anti-hypoglycemic agent diazoxide, a benzothiadiazine derivative, is a known but low-potency CII inhibitor. Recent research has focused on exploring the structure-activity relationships of this scaffold to develop more potent inhibitors.
Structure-Activity Relationship for CII Inhibition Potency
SAR studies on benzothiadiazine derivatives have demonstrated that modifications to the core structure can significantly enhance CII inhibition. A key area of modification has been the halogenation of the benzothiadiazine ring. While the specific 7-fluoro derivative's activity is not detailed, studies on related halogenated compounds provide valuable insights. The introduction of a bromine atom at the 7-position, for example, has been shown to be a key feature in some of the more potent derivatives.
Further modifications, such as the addition of benzylamine (B48309) side chains, have led to compounds with substantially improved CII inhibition compared to the parent compound, diazoxide. Research has achieved a 15-fold increase in CII inhibition over diazoxide, although the resulting compounds still exhibit IC50 values in the micromolar range. Interestingly, while these modifications increased CII inhibitory activity, this did not always correlate with the compounds' cytotoxicity against cancer cell lines, suggesting that for this scaffold, an alternative or additional mechanism of action may be responsible for its antineoplastic effects.
| Compound | Key Structural Features | CII Inhibition IC50 (µM) |
|---|---|---|
| Diazoxide | 7-Chloro, 3-Methyl | >100 |
| Derivative Example 1 | 7-Bromo, Benzylamine side chain | ~6.7 |
Antitubercular Activity
Derivatives of the 2H-benzo[e] nih.govnih.govrsc.orgthiadiazin-3(4H)-one 1,1-dioxide (BTD) scaffold have been identified as a promising class of antitubercular agents. nih.gov Their mechanism of action is linked to the inhibition of β-class carbonic anhydrases (CAs) in Mycobacterium tuberculosis (Mtb). nih.gov Mtb possesses three such enzymes (MtCA1, MtCA2, and MtCA3), and their inhibition has been shown to produce an antitubercular effect. nih.gov
BTD derivatives have demonstrated effective inhibition of these mycobacterial CAs, particularly MtCA2 and MtCA3, with inhibition constants (Ki) reaching into the low nanomolar range. nih.gov Importantly, these compounds exhibit significant selectivity for the mycobacterial CAs over the off-target human isoforms, CA I and II. nih.gov The most potent of these BTD-based inhibitors have shown efficacy in suppressing the growth of Mtb strains that are resistant to standard tuberculosis drugs like rifampicin (B610482) and isoniazid. nih.gov While specific data on the 7-fluoro analog is not provided in this context, the broader class of BTDs shows clear potential. The structure-activity relationship is influenced by substitutions on the benzothiadiazine ring, which modulate the inhibitory potency against the target enzymes. nih.gov
Antileishmanial Activity
The 1,2,4-benzothiadiazine-1,1-dioxide scaffold has been explored for its potential against Leishmania, the protozoan parasite responsible for leishmaniasis. nih.govnih.govresearchgate.net A parent compound of the series showed initial promise with an IC50 value below 10 μM against both L. donovani and L. major promastigotes. nih.gov
Subsequent SAR studies have provided critical insights. The presence of a methyl group at the C-3 position appears to be significant for activity. nih.gov In contrast, replacing this methyl group with a hydrogen atom leads to a complete loss of antileishmanial activity. nih.gov Further modifications, such as the introduction of various ethylene (B1197577) glycol side chains at the N-2 position, have been investigated. nih.govresearchgate.net This series of 14 analogs generally showed low biological activity. nih.govresearchgate.net The most active compound in this particular series, 2-(2-phenoxyethyl)-2H-benzo[e] nih.govnih.govrsc.orgthiadiazine-1,1-dioxide, only moderately inhibited the growth of L. major and L. donovani promastigotes with IC50 values of 103 μM and 153 μM, respectively. nih.gov
However, other modifications have yielded more potent compounds. For instance, the derivative 3-methyl-2-[3-(trifluoromethyl)benzyl]-2H-benzo[e] nih.govnih.govrsc.orgthiadiazine 1,1-dioxide was identified as a highly active agent against Leishmania major, with an IC50 of 0.2 μM. nih.gov This highlights that substitutions at the N-2 position with specific benzyl (B1604629) groups can dramatically enhance potency. nih.gov
| Compound | Species | IC50 (µM) |
|---|---|---|
| Parent Compound | L. donovani & L. major | <10 |
| 2-(2-phenoxyethyl)-2H-benzo[e] nih.govnih.govrsc.orgthiadiazine-1,1-dioxide | L. major | 103 |
| L. donovani | 153 | |
| 3-methyl-2-[3-(trifluoromethyl)benzyl]-2H-benzo[e] nih.govnih.govrsc.orgthiadiazine 1,1-dioxide | L. major | 0.2 |
| 2-(4-bromobenzyl)-3-phenyl-2H-benzo[e] nih.govnih.govrsc.orgthiadiazine 1,1-dioxide | L. donovani | 6.5 |
Antifungal and Fungicidal Activity
While extensive research has been conducted on the antibacterial and antiparasitic properties of benzothiadiazine derivatives, their specific activity as antifungal and fungicidal agents is less documented in the available literature. Broader studies on related heterocyclic scaffolds, such as benzothiazoles, have shown significant antifungal potential. For example, series of compounds incorporating benzothiazole (B30560) and amide-imidazole scaffolds have yielded derivatives with potent activity against Candida albicans and Cryptococcus neoformans, with MIC values as low as 0.125-2 μg/mL. nih.gov The mechanism for some of these azole-containing benzothiazoles is believed to be the inhibition of the fungal enzyme CYP51. nih.gov
Although these findings relate to the broader class of benzothiazoles rather than the specific 7-Fluoro-4H-benzo[e] nih.govnih.govrsc.orgthiadiazine 1,1-dioxide scaffold, they suggest that sulfur- and nitrogen-containing fused ring systems are a viable starting point for the development of novel antifungal agents. Further investigation would be required to determine if the specific structural features of the benzothiadiazine 1,1-dioxide core, including fluoro-substitution, can be leveraged to confer potent antifungal or fungicidal activity.
Molecular Mechanisms and Biological Target Interactions
Interaction with Ion Channels: KATP Channel Activation
Derivatives of 4H-1,2,4-benzothiadiazine 1,1-dioxide are recognized for their potent activity as openers of ATP-sensitive potassium (KATP) channels. This class of compounds, to which 7-Fluoro-4H-benzo[e] nih.govbohrium.comnih.govthiadiazine 1,1-dioxide belongs, exerts significant influence over cellular excitability in various tissues by modulating the activity of these channels.
While specific electrophysiological and radioisotopic studies on 7-Fluoro-4H-benzo[e] nih.govbohrium.comnih.govthiadiazine 1,1-dioxide are not extensively detailed in publicly available literature, the broader class of benzothiadiazine dioxides has been characterized using these techniques. Electrophysiological studies, such as patch-clamp experiments, on related compounds have demonstrated their ability to increase ion currents through KATP channels, leading to hyperpolarization of the cell membrane. bohrium.com
Radioisotopic investigations, often employing radiolabeled ligands, have been utilized to determine the binding affinity of benzothiadiazine derivatives to the sulfonylurea receptor (SUR) subunit of the KATP channel. For instance, radioligand binding assays using ligands like [3H]P1075 have been instrumental in characterizing the affinity of these compounds for different SUR subtypes, which are key components of KATP channels in various tissues. nih.gov
The activation of KATP channels in pancreatic β-cells is a key mechanism in the regulation of insulin (B600854) secretion. By opening these channels, benzothiadiazine dioxides cause an efflux of potassium ions, leading to hyperpolarization of the β-cell membrane. This change in membrane potential prevents the opening of voltage-gated calcium channels, thereby inhibiting the influx of calcium that is necessary for the exocytosis of insulin-containing granules.
Studies on analogous benzothiadiazine derivatives have consistently shown their ability to inhibit glucose-stimulated insulin release from pancreatic islets in vitro. nih.govjci.org This inhibitory action on insulin secretion is a direct consequence of their KATP channel opening activity.
In vascular smooth muscle cells, the activation of KATP channels leads to vasorelaxation. Similar to the mechanism in pancreatic β-cells, the opening of these channels causes membrane hyperpolarization. This hyperpolarization leads to the closure of voltage-dependent calcium channels, reducing the intracellular calcium concentration and resulting in the relaxation of the smooth muscle. nih.gov This effect contributes to the vasodilatory properties observed with many benzothiadiazine dioxide compounds. Research on related compounds has confirmed their vasorelaxant effects on arterial smooth muscle. nih.gov
Modulation of Neurotransmitter Receptors: AMPA Receptor Allosteric Modulation
In addition to their effects on ion channels, benzothiadiazine dioxides, including fluorinated variants, are known to act as positive allosteric modulators (PAMs) of AMPA receptors. This modulation enhances the function of these receptors, which are critical for fast excitatory synaptic transmission in the central nervous system.
The positive allosteric modulation of AMPA receptors by compounds such as fluorinated benzothiadiazine dioxides has been linked to nootropic, or cognitive-enhancing, effects. nih.gov By potentiating AMPA receptor-mediated signaling, these compounds can enhance synaptic plasticity, a cellular mechanism underlying learning and memory. nih.gov
A significant advantage of AMPA receptor PAMs is their potential to exhibit nootropic activity with a reduced risk of the excitotoxic side effects associated with direct AMPA receptor agonists. bohrium.com Excitotoxicity, a process of neuronal damage caused by excessive stimulation by neurotransmitters like glutamate (B1630785), is a concern with compounds that directly activate glutamate receptors. Positive allosteric modulators, which only enhance the receptor's response to the endogenous ligand glutamate, are thought to have a more favorable safety profile in this regard. bohrium.com
Research into the neurochemical effects of benzothiadiazine derivatives has revealed their capacity to influence neurotransmitter levels in key brain regions. Specifically, cerebral microdialysis studies in animal models have shown that a metabolite of a structurally related benzothiadiazine dioxide can cross the blood-brain barrier and lead to an increase in the levels of both acetylcholine (B1216132) and serotonin (B10506) in the hippocampus. bohrium.com The hippocampus is a brain region critically involved in learning and memory, and modulation of these neurotransmitter systems can have profound effects on cognitive function. The elevation of acetylcholine and serotonin in this area may contribute to the observed nootropic effects of this class of compounds. bohrium.com
Enzyme Inhibition: PI3Kδ, Mitochondrial Complex II, and Aldose Reductase
Derivatives of 2H-benzo[e] nih.govresearchgate.netnih.govthiadiazine 1,1-dioxide have been investigated as inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), an enzyme implicated in inflammatory and autoimmune diseases, as well as in certain cancers. nih.gov Molecular docking studies have provided insights into the inhibitory mechanism, suggesting that the 2H-benzo[e] nih.govresearchgate.netnih.govthiadiazine 1,1-dioxide moiety can bind within a specificity pocket of the PI3Kδ isoform. nih.gov This binding is characterized by the scaffold being positioned between key amino acid residues, such as Trp760 and Met752, in an "induced fit" conformation. nih.gov
The introduction of a fluorine atom at the 7-position of the benzothiadiazine ring, as in 7-Fluoro-4H-benzo[e] nih.govresearchgate.netnih.govthiadiazine 1,1-dioxide, has been shown to influence the inhibitory activity. In some cases, this fluorination can lead to a decrease in potency against PI3Kδ compared to non-fluorinated analogues. nih.gov However, the selectivity for the PI3Kδ isoform over other PI3K isoforms is often maintained. nih.gov For instance, while a fluorinated compound showed reduced activity, its non-fluorinated counterparts demonstrated significant selectivity for PI3Kδ over PI3Kα, β, and γ. nih.gov The specific interactions and the resulting inhibitory potency can be further modulated by the nature of the substituents at other positions of the benzothiadiazine core. nih.gov
| Compound | Modification | PI3Kδ IC50 (nM) | Selectivity vs PI3Kα | Selectivity vs PI3Kβ | Selectivity vs PI3Kγ |
|---|---|---|---|---|---|
| Derivative 1 (non-fluorinated) | Indole (B1671886) substituent | 58 ± 11 | >140-fold | >140-fold | >140-fold |
| Derivative 2 (non-fluorinated) | 3,4-dimethoxyphenyl substituent | 72 ± 9 | >60-fold | >90-fold | >20-fold |
| Derivative 3 (7-fluoro) | Indole substituent | >10000 | - | - | - |
| Derivative 4 (7-fluoro) | 3,4-dimethoxyphenyl substituent | 139 ± 25 | - | - | - |
Mitochondrial Complex II (CII), also known as succinate (B1194679) dehydrogenase (SDH), plays a crucial role in cellular metabolism by linking the tricarboxylic acid (TCA) cycle and the electron transport chain. researchgate.net Inhibition of CII can lead to the disruption of mitochondrial function and has been explored as a potential strategy in cancer therapy. researchgate.net Benzothiadiazine derivatives have been studied for their ability to inhibit CII. researchgate.net
These compounds are thought to exert their inhibitory effect by interfering with the enzymatic activity of CII, which catalyzes the oxidation of succinate to fumarate. researchgate.net While the precise molecular interactions with the enzyme are still under investigation, structure-activity relationship studies have shown that modifications to the benzothiadiazine scaffold can significantly impact CII inhibitory potency. researchgate.net Interestingly, research on halogenated benzothiadiazine derivatives did not find a direct correlation between the level of CII inhibition and the observed cytotoxicity in cancer cells, suggesting that other mechanisms of action may contribute to their anti-proliferative effects. researchgate.net
Aldose reductase is an enzyme of the polyol pathway that has been implicated in the pathogenesis of diabetic complications. nih.govopenmedicinalchemistryjournal.com This enzyme catalyzes the reduction of glucose to sorbitol, and its over-activation during hyperglycemia is linked to cellular stress and tissue damage. openmedicinalchemistryjournal.com Benzothiadiazine derivatives have been designed and evaluated as inhibitors of aldose reductase. nih.govdiabetesjournals.org
The inhibitory mechanism of these compounds is believed to involve their interaction with the active site of the aldose reductase enzyme, thereby preventing the binding of its substrate. nih.gov The development of selective inhibitors for aldose reductase (ALR2) over the closely related aldehyde reductase (ALR1) is a key objective to minimize potential side effects. nih.gov Studies have shown that certain benzothiadiazine acetic acid derivatives can exhibit high potency and selectivity for ALR2. nih.gov The presence of a fluorine atom on the benzothiadiazine ring is a structural feature that has been incorporated in the design of these inhibitors. diabetesjournals.org
Diverse Biological Pathways and Interactions
The benzothiadiazine scaffold and related heterocyclic structures, such as benzothiazoles and thiadiazoles, have been associated with a broad spectrum of antimicrobial activities. nih.govresearchgate.net The introduction of a fluorine atom into these molecules can significantly alter their biological properties, often enhancing their antimicrobial potential due to factors like increased lipophilicity and metabolic stability. psu.edu
In terms of antiviral activity, benzothiadiazine dioxide derivatives have been identified as having selective anti-HIV-1 activity. researchgate.net Pharmacological studies suggest that these compounds may act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net The "butterfly" conformation of the active derivatives is thought to be compatible with their binding to the allosteric site of the reverse transcriptase enzyme. researchgate.net Furthermore, related pyridobenzothiazolone analogues have demonstrated broad-spectrum antiviral activity against various respiratory viruses, including influenza and coronaviruses. nih.gov
Numerous studies have investigated the anti-proliferative and cytotoxic effects of benzothiadiazine derivatives in various cancer cell models. researchgate.net Halogenated derivatives, including those with fluorine, have shown the ability to reduce the viability of cancer cells, such as those from triple-negative breast cancer and prostate cancer. researchgate.net
The cytotoxic effects of these compounds are believed to be mediated through multiple mechanisms. As mentioned, while inhibition of mitochondrial complex II is one potential pathway, it does not solely account for the observed anti-neoplastic activity. researchgate.net Other potential mechanisms could involve the induction of apoptosis, as suggested by studies on related thiadiazole derivatives. The anti-proliferative activity of benzothiadiazine derivatives has also been linked to their ability to inhibit PI3Kδ, which can be a key driver of proliferation in certain cancer types like B-cell lymphomas. nih.govnih.gov
| Compound Derivative | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Halogenated Benzothiadiazine 1 | Triple Negative Breast Cancer (MDA-MB-231) | 2.93 ± 0.07 |
| Halogenated Benzothiadiazine 2 | Prostate Cancer (22Rv1) | >100 |
| PI3Kδ Inhibitor (non-fluorinated) | B-cell Lymphoma (SU-DHL-6) | Significantly inhibited proliferation |
Potential in Anti-inflammatory Mechanisms
Research into the anti-inflammatory potential of 7-Fluoro-4H-benzo[e] nih.govdntb.gov.uanih.govthiadiazine 1,1-dioxide and its derivatives has explored their molecular interactions with key targets in inflammatory pathways. A notable area of investigation has been their activity as inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), an enzyme predominantly expressed in hematopoietic cells and a crucial regulator of immune cell function.
Derivatives of 2H-benzo[e] nih.govdntb.gov.uanih.govthiadiazine 1,1-dioxide have been synthesized and evaluated for their ability to inhibit PI3Kδ. The introduction of a fluorine atom at the 7-position of the core structure has been a strategy to modulate the inhibitory activity. However, this substitution has not consistently led to an enhancement of potency. In many cases, the fluorinated compounds demonstrated a decrease in their ability to inhibit PI3Kδ compared to their non-fluorinated counterparts. nih.gov
For instance, a comparative study of a series of these compounds revealed that while some derivatives showed significant PI3Kδ inhibitory activity, the addition of a fluorine at the 7-position often resulted in reduced potency. nih.gov One derivative, compound 16c, which features a 3-fluoro-4-methoxyphenyl group, was an exception, showing a slight increase in potency. nih.gov In contrast, other fluorinated derivatives, such as 16b and 16d, exhibited an approximately two-fold decrease in potency. nih.gov Another fluorinated compound, 16a, lost its activity entirely when compared to its non-fluorinated analog, 15a. nih.gov
Despite the variable impact of fluorination on potency, these benzothiadiazine 1,1-dioxide derivatives have demonstrated high selectivity for PI3Kδ over other PI3K isoforms. nih.gov This selectivity is a critical aspect of their potential as anti-inflammatory agents, as it may reduce the likelihood of off-target effects. The selective inhibition of PI3Kδ is a validated therapeutic strategy for certain inflammatory and autoimmune diseases.
The table below summarizes the reported PI3Kδ inhibitory activity for a selection of 7-fluoro-substituted 2H-benzo[e] nih.govdntb.gov.uanih.govthiadiazine 1,1-dioxide derivatives and their non-fluorinated analogs.
| Compound | Substituent at 7-position | Other Substituents | PI3Kδ IC50 (μM) |
|---|---|---|---|
| 15a | H | Indol-5-yl | Data not provided in abstract |
| 16a | F | Indol-5-yl | Inactive |
| 16b | F | Specific moiety not detailed in abstract | ~2-fold decrease vs. 15b |
| 16c | F | 3-fluoro-4-methoxyphenyl | Slight increase vs. 15c |
| 16d | F | Specific moiety not detailed in abstract | ~2-fold decrease vs. 15d |
Future Directions in Benzothiadiazine 1,1 Dioxide Research
Exploration of Novel Synthetic Pathways for Derivatization
The development of novel synthetic methodologies is crucial for generating a diverse range of derivatives of 7-Fluoro-4H-benzo[e] nih.govnih.govmdpi.comthiadiazine 1,1-dioxide, which is essential for comprehensive structure-activity relationship (SAR) studies. Current synthetic routes to the 2H-benzo[e] nih.govnih.govmdpi.comthiadiazine 1,1-dioxide core often begin with the preparation of a substituted 2-nitrobenzene-1-sulfonamide. nih.gov For instance, the reaction of 5-fluoro-2-nitrobenzene-1-sulfonyl chloride with an appropriate amine serves as a key starting point. nih.gov
Future synthetic explorations could focus on:
Late-stage Functionalization: Developing reactions that allow for the introduction of various functional groups onto the benzothiadiazine scaffold at a late stage in the synthesis. This would enable the rapid generation of a library of analogs for biological screening.
Flow Chemistry: Utilizing microreactor technology could offer advantages in terms of reaction control, safety, and scalability for the synthesis of these compounds.
Photocatalysis and Electrochemistry: These modern synthetic techniques could open up new avenues for the formation of C-C and C-heteroatom bonds, allowing for the creation of previously inaccessible derivatives. rsc.org
Multicomponent Reactions: Designing one-pot reactions where multiple starting materials come together to form the desired product in a single step could significantly improve synthetic efficiency. biointerfaceresearch.com
A general synthetic scheme for 2H-benzo[e] nih.govnih.govmdpi.comthiadiazine 1,1-dioxide derivatives is presented below:
| Step | Reactants | Conditions | Product |
| 1 | 5-fluoro-2-nitrobenzene-1-sulfonyl chloride, 2,6-dimethylbenzenamine | CH3COONa, methanol/water, reflux | N-(2,6-dimethylphenyl)-5-fluoro-2-nitrobenzene-1-sulfonamide |
| 2 | Resulting sulfonamide | Further reaction steps | 7-Fluoro-2H-benzo[e] nih.govnih.govmdpi.comthiadiazine 1,1-dioxide derivatives |
This table is a generalized representation based on synthetic strategies for similar compounds. nih.gov
Advanced SAR Studies on Specific Biological Targets
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For benzothiadiazine 1,1-dioxide derivatives, SAR studies have been instrumental in identifying key structural features for activity at various biological targets.
For example, in the context of phosphoinositide 3-kinase delta (PI3Kδ) inhibition, the introduction of a fluorine atom at the 7-position of the 2H-benzo[e] nih.govnih.govmdpi.comthiadiazine 1,1-dioxide core has been shown to modulate inhibitory activity. nih.gov While in some cases, this modification led to a decrease in potency, for derivatives with a 3-fluoro-4-methoxyphenyl moiety, a slight increase in potency was observed. nih.gov This highlights the subtle interplay between different substituents on the benzothiadiazine scaffold.
Future advanced SAR studies should focus on:
High-Throughput Screening: Employing automated screening methods to test large libraries of derivatives against a panel of biological targets.
Computational Modeling: Using molecular docking and quantitative SAR (QSAR) to predict the activity of new derivatives and to guide the design of more potent and selective compounds. nih.gov
Fragment-Based Drug Discovery: Identifying small molecular fragments that bind to the target of interest and then growing or linking them to create more potent lead compounds.
| Compound Series | Substitution at 7-position | Effect on PI3Kδ Inhibitory Activity |
| 15a-d | H | Baseline activity |
| 16a-d | F | Generally decreased potency, with some exceptions |
This table is based on comparative data for fluorinated and non-fluorinated analogs. nih.gov
Deeper Mechanistic Elucidation of Biological Actions
Understanding the precise mechanism by which 7-Fluoro-4H-benzo[e] nih.govnih.govmdpi.comthiadiazine 1,1-dioxide and its derivatives exert their biological effects is crucial for their development as therapeutic agents. Research on related benzothiadiazine compounds has provided some initial insights. For instance, certain benzothiadiazine derivatives act as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. nih.govresearchgate.net Other related heterocyclic systems, such as 7H- nih.govnih.govmdpi.comtriazolo[3,4-b] nih.govmdpi.combiointerfaceresearch.comthiadiazine derivatives, have been shown to inhibit α-glucosidase through a mixed-inhibition manner, causing changes in the secondary structure of the enzyme. nih.govdntb.gov.ua
Future research to deepen the mechanistic understanding should include:
X-ray Crystallography: Obtaining crystal structures of the compound bound to its biological target to visualize the precise molecular interactions.
Advanced Spectroscopic Techniques: Using techniques like fluorescence quenching and circular dichroism to study the binding kinetics and conformational changes of the target protein upon ligand binding. nih.gov
Cellular and in vivo studies: Investigating the downstream effects of target engagement in cellular models and in living organisms to understand the broader physiological consequences. nih.govnih.gov
Development of Targeted Chemical Probes for Biological Systems
Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of that target's function in a complex biological system. The development of a targeted chemical probe based on the 7-Fluoro-4H-benzo[e] nih.govnih.govmdpi.comthiadiazine 1,1-dioxide scaffold could be a powerful tool for biomedical research. chemicalprobes.org
The design and development of such probes would involve:
Affinity and Selectivity Optimization: Modifying the core structure to maximize binding affinity for the intended target while minimizing off-target effects.
Incorporation of a Reporter Tag: Attaching a fluorescent dye, a biotin (B1667282) tag, or a photo-crosslinking group to the molecule to allow for visualization or identification of the target protein. The development of novel fluorescent probes based on related benzothiazole (B30560) structures provides a template for such modifications. nih.govmdpi.com
In Vitro and In Vivo Validation: Rigorously testing the probe to ensure it retains its biological activity and selectivity in cellular and whole-organism models.
| Probe Design Strategy | Rationale | Potential Application |
| Fluorescent Labeling | Enables visualization of the target protein's localization and dynamics within a cell. | Live-cell imaging, fluorescence microscopy. |
| Affinity-Based Tagging (e.g., Biotin) | Allows for the isolation and identification of the target protein and its binding partners. | Pull-down assays, proteomics. |
| Photoaffinity Labeling | Forms a covalent bond with the target upon photoactivation, enabling irreversible labeling. | Target identification, mapping of binding sites. |
Investigation of Stereochemical Influence on Activity
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. For some benzothiadiazine derivatives, it has been observed that the molecule exists as a pair of stereolabile enantiomers that can rapidly interconvert under physiological conditions. nih.govresearchgate.net In such cases, only one of the enantiomers is responsible for the pharmacological activity. nih.govresearchgate.net
This highlights the importance of investigating the stereochemical influence on the activity of 7-Fluoro-4H-benzo[e] nih.govnih.govmdpi.comthiadiazine 1,1-dioxide. Future research in this area should focus on:
Chiral Synthesis and Separation: Developing methods to synthesize or separate the individual enantiomers of chiral derivatives.
Stereochemical Stability: Assessing the stability of the individual enantiomers under physiological conditions to determine if they racemize. nih.gov
Pharmacological Evaluation of Enantiomers: Testing the biological activity of each enantiomer separately to determine if one is more active or if they have different pharmacological profiles.
The study of achiral metabolites is also important, as they may possess enhanced chemical and stereochemical stability while retaining the desired pharmacological activity. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-Fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide?
- Methodology : The compound is synthesized via nucleophilic substitution reactions using fluoro-substituted precursors. Key steps include:
- Reacting a fluoro-substituted benzo[e][1,2,4]thiadiazine derivative with thioether reagents under basic conditions (e.g., K₂CO₃ or DABCO) to promote substitution at the sulfur atom .
- Purification via column chromatography (silica gel) or recrystallization to isolate the product. Reaction temperatures typically range from 60–80°C, with yields optimized by controlling solvent polarity (e.g., THF or dioxane) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorine-induced deshielding in aromatic protons) and thiadiazine ring conformation .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for sulfur- and fluorine-containing ions .
- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding involving the sulfone group) .
Q. How should researchers handle safety concerns during synthesis?
- Methodology :
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols generated during grinding or weighing .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid skin contact due to potential irritancy .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Collect halogenated waste separately .
Advanced Research Questions
Q. How do electronic effects of substituents influence the compound’s reactivity?
- Methodology :
- Fluorine’s Impact : The electron-withdrawing fluorine at position 7 enhances electrophilicity at the thiadiazine sulfur, facilitating nucleophilic attacks (e.g., by amines or thiols). This is confirmed by comparing reaction rates with non-fluorinated analogs .
- Steric Effects : Bulky substituents (e.g., piperidinyl or phenyl groups) reduce reactivity at the sulfur center, as shown in kinetic studies using substituted derivatives .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodology :
- Structure-Activity Relationship (SAR) Analysis : Compare bioactivity of derivatives with varying substituents. For example:
- Derivatives with electron-donating groups (e.g., -OCH₃) show reduced antimicrobial activity compared to halogenated analogs .
- Fluorine’s role in enhancing membrane permeability can be quantified via logP measurements .
- Assay Standardization : Control variables like solvent (DMSO vs. aqueous buffers) and cell line specificity to minimize discrepancies .
Q. What strategies optimize regioselectivity in functionalization reactions?
- Methodology :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on nitrogen) to direct electrophilic substitution to the sulfur atom .
- Catalysis : Use transition metals (e.g., CuI) for cross-coupling reactions at the thiadiazine core. For example, Sonogashira coupling at position 3 requires anhydrous conditions .
- Computational Modeling : DFT calculations predict reactive sites by analyzing frontier molecular orbitals (eMO maps) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology :
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC; fluorine substitution improves stability against hydrolysis compared to chloro analogs .
- Light Sensitivity : UV-Vis spectroscopy reveals photodegradation pathways (e.g., sulfone group oxidation) under UV light, necessitating amber glass storage .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
